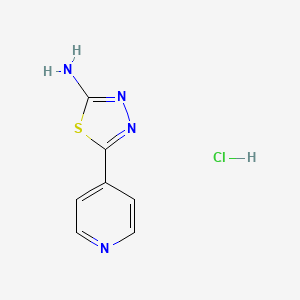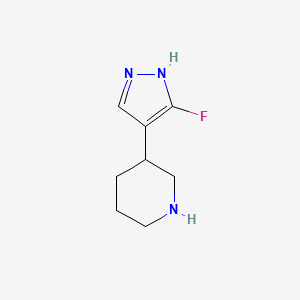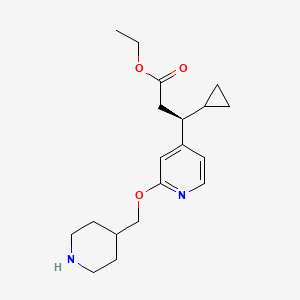![molecular formula C10H14O2 B15226141 (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclopentan]-7-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations. One common approach is the [2+2] cycloaddition of suitable precursors under photochemical conditions, followed by further functionalization to achieve the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5S)-Bicyclo[3.2.0]heptan-2-one: Shares a similar bicyclic structure but lacks the spirocyclic oxygen atom.
(1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]: Contains a spirocyclic dioxolane ring instead of the oxaspiro structure.
Uniqueness
The uniqueness of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one lies in its specific spirocyclic arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m1/s1 |
Clé InChI |
FNAOMPNFIBVSGB-VXNVDRBHSA-N |
SMILES isomérique |
C1CCC2(C1)[C@H]3[C@@H](C2=O)CCO3 |
SMILES canonique |
C1CCC2(C1)C3C(C2=O)CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
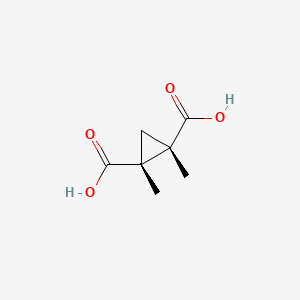
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
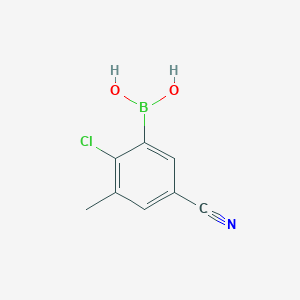

![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
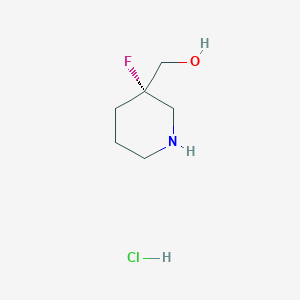


![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)

